molecular formula C9H11NO2 B12998843 1-(4-Ethoxypyridin-3-yl)ethanone

1-(4-Ethoxypyridin-3-yl)ethanone

Cat. No.: B12998843
M. Wt: 165.19 g/mol
InChI Key: DUOPWGUJMKALGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by an ethanone group attached to the 4-ethoxypyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxypyridin-3-yl)ethanone typically involves the reaction of 4-ethoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(4-Ethoxypyridin-3-yl)acetic acid.

    Reduction: 1-(4-Ethoxypyridin-3-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxypyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

    1-(3-Pyridinyl)ethanone: Similar structure but lacks the ethoxy group.

    1-(4-Methoxypyridin-3-yl)ethanone: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Hydroxypyridin-3-yl)ethanone: Similar structure with a hydroxyl group instead of an ethoxy group.

Uniqueness: 1-(4-Ethoxypyridin-3-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Biological Activity

1-(4-Ethoxypyridin-3-yl)ethanone, a compound belonging to the pyridine class, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound has been documented in various studies. It typically involves the reaction of 4-ethoxypyridine with acetylating agents. The compound can be synthesized through a straightforward method involving the use of solvents like THF (tetrahydrofuran) and specific reagents under controlled conditions .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a series of phenylbipyridinylpyrazole derivatives were screened against over 60 tumor cell lines at the National Cancer Institute (NCI), revealing promising antiproliferative effects. Notably, compounds with structural similarities showed mean growth inhibition rates of up to 96% against certain leukemia cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineGrowth Inhibition (%)
5eSR (Leukemia)96
5cVarious53
5hVarious58

The mechanism of action for compounds related to this compound often involves inhibition of topoisomerase II and interference with pyrimidine nucleotide biosynthesis. These pathways are crucial for DNA replication and repair, making them attractive targets for anticancer therapies .

Study on Hepatic Fibrosis

In one study, derivatives of this compound were evaluated for their efficacy in treating liver conditions such as fibrosis and ischemia-reperfusion injury. The findings suggested that these compounds could significantly reduce liver damage and fibrosis markers in animal models, indicating their potential as therapeutic agents for hepatic diseases .

Table 2: Effects on Liver Disease Models

ConditionTreatmentOutcome
Hepatic IschemiaEthoxypyridine DerivativeReduced fibrosis markers
Chronic HepatitisEthoxypyridine DerivativeImproved liver function

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable biodistribution characteristics, with the compound demonstrating adequate penetration in target tissues while maintaining low toxicity profiles in vivo .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(4-ethoxypyridin-3-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-3-12-9-4-5-10-6-8(9)7(2)11/h4-6H,3H2,1-2H3

InChI Key

DUOPWGUJMKALGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.